methyl 4-amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 4-amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylate is a heterocyclic compound that contains a pyrazole ring substituted with an amino group, a difluoromethyl group, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a difluoromethyl-substituted hydrazine with an appropriate β-keto ester, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro-pyrazole derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Methyl 4-amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting enzymes and receptors involved in various diseases.
Biology: It serves as a probe for studying biological pathways and interactions at the molecular level.
Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of methyl 4-amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group enhances its binding affinity and selectivity, while the amino group can form hydrogen bonds with target molecules. This compound can modulate biological pathways by inhibiting or activating specific enzymes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-amino-1-(trifluoromethyl)-1H-pyrazole-3-carboxylate
- Methyl 4-amino-1-(chloromethyl)-1H-pyrazole-3-carboxylate
- Methyl 4-amino-1-(methyl)-1H-pyrazole-3-carboxylate
Uniqueness
Methyl 4-amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylate is unique due to the presence of the difluoromethyl group, which imparts distinct electronic properties and enhances its chemical stability and biological activity compared to its analogs .
Properties
CAS No. |
1690551-06-4 |
---|---|
Molecular Formula |
C6H7F2N3O2 |
Molecular Weight |
191.1 |
Purity |
95 |
Origin of Product |
United States |
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